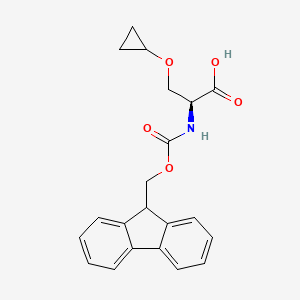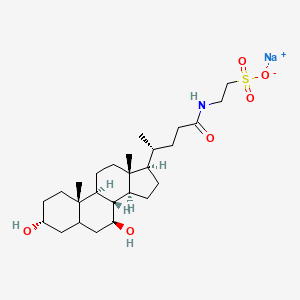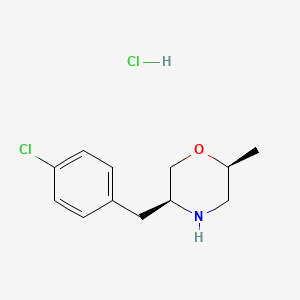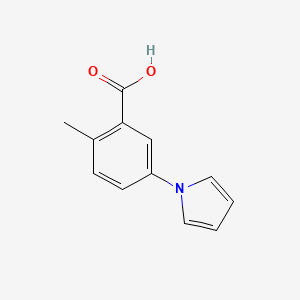
2-Propionamidopyridine-4-trifluoroborate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propionamidopyridine-4-trifluoroborate, potassium salt: is a chemical compound with the molecular formula C8H9BF3N2O.K . This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidopyridine-4-trifluoroborate, potassium salt typically involves the reaction of 2-propionamidopyridine with a trifluoroborate reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propionamidopyridine-4-trifluoroborate, potassium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkylating agents, and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Aplicaciones Científicas De Investigación
2-Propionamidopyridine-4-trifluoroborate, potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propionamidopyridine-4-trifluoroborate, potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to act as a nucleophile or electrophile in different reactions. The molecular targets and pathways involved depend on the specific application and reaction
Propiedades
Fórmula molecular |
C8H9BF3KN2O |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(propanoylamino)pyridin-4-yl]boranuide |
InChI |
InChI=1S/C8H9BF3N2O.K/c1-2-8(15)14-7-5-6(3-4-13-7)9(10,11)12;/h3-5H,2H2,1H3,(H,13,14,15);/q-1;+1 |
Clave InChI |
QPMBWOWJIPPIKB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=NC=C1)NC(=O)CC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)


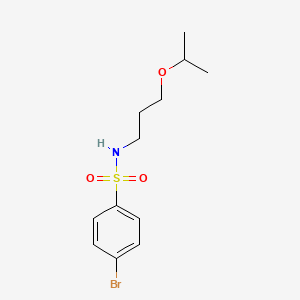

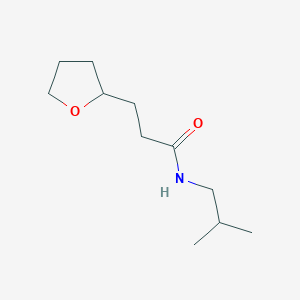
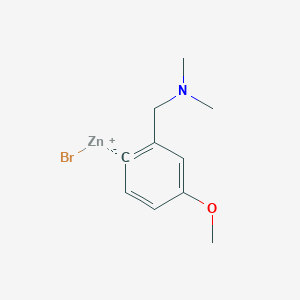
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)

